molecular formula C16H19Cl2FN4O B2355012 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride CAS No. 2418676-90-9

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride

カタログ番号: B2355012
CAS番号: 2418676-90-9
分子量: 373.25
InChIキー: DUCSMSHLVPTLDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure: The compound features a pyrimidine-4-carboxamide core substituted with a 2-cyclopropyl group. The benzyl moiety attached to the carboxamide nitrogen contains a 2-fluorophenyl ring with an aminomethyl group at the para position. The dihydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications .

特性

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O.2ClH/c17-13-7-10(8-18)1-2-12(13)9-20-16(22)14-5-6-19-15(21-14)11-3-4-11;;/h1-2,5-7,11H,3-4,8-9,18H2,(H,20,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCSMSHLVPTLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Key Functional Groups :

  • Pyrimidine ring : A heterocyclic aromatic system common in bioactive molecules.
  • Cyclopropyl substituent : Introduces steric constraints and metabolic stability.
  • 2-Fluorophenyl group : Fluorine’s electronegativity influences electronic distribution and binding interactions.

Physicochemical Properties :

  • Molecular formula : C₁₇H₁₈F₂N₄O·2HCl (exact formula inferred from structural analogs) .
  • Molecular weight : ~409.3 g/mol (calculated).
  • Solubility : Expected high aqueous solubility due to the dihydrochloride salt .

A comparative analysis with structurally related pyrimidine derivatives highlights differences in substituents, hydrogen-bonding capacity, and pharmacological implications.

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Interactions/Properties Reference
Target Compound Pyrimidine-4-carboxamide 2-cyclopropyl, N-[[4-(aminomethyl)-2-fluorophenyl]methyl] High solubility (dihydrochloride salt), H-bonding via NH₂
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 2-phenyl, 6-methyl, 4-methoxyphenylaminomethyl Weak C–H⋯O and C–H⋯π interactions; no N–H bonding
N-[(2-Chloro-6-fluorophenyl)methyl]-N,2-dimethylpyrimidine-4-carboxamide Pyrimidine-4-carboxamide 2-methyl, N-(2-chloro-6-fluorophenyl)methyl Chlorine enhances lipophilicity; no NH₂ for H-bonding
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide Dihydropyrimidine 2-sulfanylidene, 2-chlorophenyl, 2,5-dimethoxyphenyl Methoxy groups increase steric bulk; thione group modifies reactivity
Hydrogen-Bonding Patterns
  • Target Compound: The primary amine (NH₂) in the aminomethyl group enables strong hydrogen bonding, critical for target engagement in biological systems. This contrasts with compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where hydrogen bonding is absent at the analogous position .
  • N-[(2-Chloro-6-fluorophenyl)methyl]-N,2-dimethylpyrimidine-4-carboxamide : Lacks NH₂, reducing H-bonding capacity compared to the target compound .
Electronic and Steric Effects
  • Cyclopropyl vs. Methyl/Chloro Substituents : The cyclopropyl group in the target compound imposes distinct steric and electronic effects compared to methyl (e.g., ) or chloro (e.g., ) substituents. Cyclopropane’s ring strain may enhance binding selectivity in enzyme pockets.
  • Fluorine vs.
Pharmacokinetic Implications
  • Solubility : The dihydrochloride salt of the target compound likely outperforms neutral analogs (e.g., ) in aqueous solubility, favoring oral bioavailability.
  • Metabolic Stability : The cyclopropyl group may confer resistance to oxidative metabolism compared to methyl or chloro substituents, which are more susceptible to enzymatic degradation .

準備方法

Pyrimidine Ring Construction

The pyrimidine scaffold is typically assembled via Biginelli condensation or Pinner synthesis . For cyclopropane substitution at position 2, a modified Kröhnke pyrimidine synthesis is employed:

  • Cyclopropanation of Enones :
    Cyclopropyl methyl ketone reacts with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid to form 2-cyclopropyl-4-hydroxy-pyrimidine.
    $$
    \text{Cyclopropyl methyl ketone} + \text{CH}2(\text{CN})\text{COOEt} \xrightarrow{\text{NH}4\text{OAc, AcOH}} 2\text{-Cyclopropyl-4-hydroxypyrimidine}
    $$

  • Oxidation and Functionalization :
    The 4-hydroxyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions:
    $$
    2\text{-Cyclopropyl-4-hydroxypyrimidine} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} 2\text{-Cyclopropylpyrimidine-4-carboxylic acid}
    $$

Optimization Note : Yields improve with strict temperature control (60–70°C) and gradual oxidant addition to minimize over-oxidation.

Synthesis of 4-(Aminomethyl)-2-fluorobenzylamine

Fluorination and Nitro Reduction

The benzylamine side chain is synthesized from 2-fluoro-4-nitrotoluene through sequential functionalization:

  • Oxidation to Carboxylic Acid :
    $$
    2\text{-Fluoro-4-nitrotoluene} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}, \Delta} 2\text{-Fluoro-4-nitrobenzoic acid}
    $$
  • Chlorination with Thionyl Chloride :
    $$
    2\text{-Fluoro-4-nitrobenzoic acid} \xrightarrow{\text{SOCl}_2} 2\text{-Fluoro-4-nitrobenzoyl chloride}
    $$
  • Amination with Methylamine :
    $$
    2\text{-Fluoro-4-nitrobenzoyl chloride} + \text{CH}3\text{NH}2 \rightarrow 2\text{-Fluoro-4-nitro-N-methylbenzamide}
    $$
  • Catalytic Hydrogenation :
    Palladium on carbon (Pd/C) reduces the nitro group to an amine:
    $$
    2\text{-Fluoro-4-nitro-N-methylbenzamide} \xrightarrow{\text{H}_2, \text{Pd/C}} 4\text{-Amino-2-fluoro-N-methylbenzamide}
    $$

Aminomethylation via Mannich Reaction

The aminomethyl group is introduced using formaldehyde and ammonium chloride under reflux:
$$
4\text{-Amino-2-fluorobenzamide} + \text{HCHO} + \text{NH}_4\text{Cl} \rightarrow 4\text{-(Aminomethyl)-2-fluorobenzamide}
$$
Purification : Crystallization from ethyl acetate/heptane removes unreacted starting material.

Amide Coupling and Final Salt Formation

Carboxamide Bond Formation

The pyrimidine carboxylic acid is activated as an acid chloride using thionyl chloride, followed by reaction with 4-(aminomethyl)-2-fluorobenzylamine:

  • Acid Chloride Preparation :
    $$
    2\text{-Cyclopropylpyrimidine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} 2\text{-Cyclopropylpyrimidine-4-carbonyl chloride}
    $$
  • Amidation :
    $$
    2\text{-Cyclopropylpyrimidine-4-carbonyl chloride} + 4\text{-(Aminomethyl)-2-fluorobenzylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound (free base)}
    $$

Yield Optimization : Using 1.2 equivalents of benzylamine and triethylamine as a base in tetrahydrofuran (THF) achieves >85% conversion.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in methanol to precipitate the dihydrochloride salt:
$$
\text{Target compound (free base)} + 2\text{HCl} \rightarrow \text{N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide dihydrochloride}
$$
Crystallization : Slow cooling from hot isopropanol yields high-purity crystals (>99% by HPLC).

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Pyrimidine oxidation KMnO₄, H₂SO₄, 70°C 78 95
Benzylamine hydrogenation H₂, Pd/C, MeOH 92 98
Amide coupling SOCl₂, Et₃N, THF 85 97
Salt formation HCl, isopropanol 95 99

Key Findings :

  • Catalytic hydrogenation outperforms stoichiometric reductants (e.g., Fe/HCl) in nitro reduction.
  • THF as a solvent for amidation minimizes side-product formation compared to DMF or DMSO.

Impurity Profiling and Mitigation Strategies

Common impurities include:

  • Desmethyl variant : Formed via premature demethylation during hydrogenation. Mitigated by optimizing H₂ pressure (30–40 psi).
  • Dimerized byproducts : Controlled via low-temperature (−20°C) coupling and excess amine.

Q & A

Q. Optimization :

  • Use high-purity solvents (e.g., DMF or DCM) to minimize side reactions.
  • Control temperature (±2°C) during exothermic steps (e.g., cyclopropylation) to prevent decomposition.
  • Monitor reaction progress via TLC or LC-MS at each step to ensure intermediate purity (>95%) .

Basic: Which spectroscopic techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; cyclopropyl protons as a multiplet at δ 1.0–1.5 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals from the pyrimidine ring and aminomethyl groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm) .
  • IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:
Contradictions often arise from differences in:

  • Target selectivity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., KD values) against specific receptors .
  • Structural variations : Compare analogs via SAR studies (e.g., replacing the fluorophenyl group with chlorophenyl alters π-π stacking interactions, affecting potency ).
  • Assay conditions : Standardize protocols (e.g., cell viability assays using identical cell lines/passage numbers) to minimize variability .

Example : A study found that analogs with cyclopropyl groups showed 10-fold higher activity than methyl-substituted derivatives in kinase inhibition assays, attributed to improved hydrophobic pocket binding .

Advanced: What computational strategies predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) : Simulate binding poses of the compound’s dihydrochloride form in protonated states. Prioritize poses with hydrogen bonds to active-site residues (e.g., pyrimidine-carboxamide interacting with catalytic lysine) .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
  • Quantum mechanics (QM/MM) : Calculate binding energy contributions of the fluorine atom’s electronegativity and cyclopropyl ring strain .

Advanced: How should researchers design experiments to address discrepancies in solubility and stability profiles?

Methodological Answer:

  • Solubility screening : Test in buffered solutions (pH 1–7.4) and co-solvents (e.g., PEG-400, DMSO ≤1%). Use dynamic light scattering (DLS) to detect aggregation .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂). Monitor degradation via HPLC-PDA (e.g., hydrolysis of the amide bond at pH <3) .
  • Crystallography : Compare X-ray structures of the free base and dihydrochloride salt to identify hydration effects on stability .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity screening : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, HepG2) with 48–72 hr exposure .
  • Permeability assessment : Perform Caco-2 monolayer studies to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good permeability) .

Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Process chemistry optimization : Replace hazardous reagents (e.g., NaH with K₂CO₃ in cyclopropylation steps) .
  • Flow chemistry : Implement continuous-flow reactors for exothermic reactions (e.g., amide coupling) to improve heat dissipation and yield .
  • Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Determine absolute configuration of the cyclopropyl ring and fluorophenyl orientation. Key parameters:
    • Torsion angles : Confirm spatial arrangement of the pyrimidine-carboxamide group (e.g., C5–C6–N7–C8 dihedral angle ≈ 12°) .
    • Hydrogen bonding : Identify interactions stabilizing the crystal lattice (e.g., N–H⋯Cl⁻ in dihydrochloride form) .
  • Powder XRD : Compare experimental patterns with simulated data from SC-XRD to verify bulk crystallinity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。